molecular formula C25H25N3O3S B5014120 5-[(1-{2-[4-(butan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-[(1-{2-[4-(butan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B5014120
M. Wt: 447.6 g/mol
InChI Key: BCIJTSAVEIBVSM-UHFFFAOYSA-N
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Description

5-[(1-{2-[4-(butan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound that features an indole core, a phenoxyethyl group, and a thioxodihydropyrimidine moiety. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Properties

IUPAC Name

5-[[1-[2-(4-butan-2-ylphenoxy)ethyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S/c1-3-16(2)17-8-10-19(11-9-17)31-13-12-28-15-18(20-6-4-5-7-22(20)28)14-21-23(29)26-25(32)27-24(21)30/h4-11,14-16H,3,12-13H2,1-2H3,(H2,26,27,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIJTSAVEIBVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=S)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[(1-{2-[4-(butan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the Indole Core: Starting from a suitable precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.

    Attachment of the Phenoxyethyl Group: This step involves the reaction of the indole derivative with a phenoxyethyl halide under basic conditions.

    Formation of the Thioxodihydropyrimidine Moiety: This can be achieved through the reaction of a suitable precursor with thiourea under acidic or basic conditions.

    Final Coupling: The final step involves coupling the indole derivative with the thioxodihydropyrimidine moiety under appropriate conditions to form the desired compound.

Chemical Reactions Analysis

5-[(1-{2-[4-(butan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding products.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Medicine: It can be explored for its potential therapeutic effects in treating various diseases.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-[(1-{2-[4-(butan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The indole core may bind to receptors or enzymes, modulating their activity. The phenoxyethyl group and thioxodihydropyrimidine moiety may contribute to the compound’s overall biological activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Similar compounds to 5-[(1-{2-[4-(butan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione include other indole derivatives and thioxodihydropyrimidine compounds. These compounds may share similar biological activities but differ in their chemical structure and properties. The unique combination of the indole core, phenoxyethyl group, and thioxodihydropyrimidine moiety in this compound sets it apart from other similar compounds.

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